4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide
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Overview
Description
4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzamide structure, which enhances its stability and reactivity in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide typically involves the protection of the hydroxyl group on a benzamide derivative using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert conditions to prevent moisture interference.
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Step 1: Protection of Hydroxyl Group
Reagents: TBDMSCl, imidazole or triethylamine
Solvent: Dichloromethane or THF
Conditions: Anhydrous, inert atmosphere
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Step 2: Formation of N-Methylbenzamide
Reagents: Methylamine, benzoyl chloride
Solvent: Anhydrous ether
Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, facilitated by the electron-withdrawing nature of the TBDMS group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or alkoxides
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other functional sites. This selective reactivity is crucial in biochemical assays and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- 4-((tert-Butyldimethylsilyl)oxy)benzoic acid
- 4-((tert-Butyldimethylsilyl)oxy)benzyl alcohol
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide stands out due to its combination of the TBDMS protecting group and the benzamide structure, which provides unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and biochemical research, where selective protection and deprotection are essential.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(16)15-4/h7-10H,1-6H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOBLCHWJEIDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855841 |
Source
|
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337980-46-7 |
Source
|
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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